molecular formula C11H13N3O B2459596 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine CAS No. 502132-92-5

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B2459596
CAS No.: 502132-92-5
M. Wt: 203.245
InChI Key: GLPUVPKXMFGLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes. For instance, as a cysteine protease inhibitor, the compound forms a covalent bond with the active site cysteine residue, thereby inhibiting the enzyme’s activity . This inhibition can disrupt viral replication processes, making it a potential antiviral agent.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9/h3-7H,2H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPUVPKXMFGLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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